Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
Overview
Description
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group on the cyclohexane ring .
Scientific Research Applications
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate typically involves the esterification of 4-hydroxy-1-methylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-oxo-1-methylcyclohexanecarboxylate.
Reduction: 4-hydroxy-1-methylcyclohexanol.
Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-hydroxycyclohexanecarboxylate: Lacks the methyl group on the cyclohexane ring.
Ethyl 4-oxo-1-methylcyclohexanecarboxylate: Contains a ketone group instead of a hydroxyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAZOQNUZMINIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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